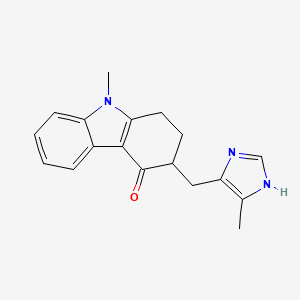
GR 67330
Cat. No. B1204428
Key on ui cas rn:
116684-93-6
M. Wt: 293.4 g/mol
InChI Key: ZRIRTEMBXFFOGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04822881
Procedure details


n-Butyllithium (1.45M in hexane; 2.07 ml) was added dropwise to a cold (-70°) stirred solution of diisopropylamine (0.42 ml) in dry THF (20 ml) under nitrogen. The solution was allowed to reach 0° over 30 min, cooled to -70° and added to a cold (-70°) stirred solution of ) 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one (500 mg) in dry THF (10 ml under nitrogen. Hexamethylphosphoramide (0.44 ml) was added and the mixture was allowed to reach 0° over 1 h. The solution was cooled to -70° and a suspension of 4-(chloromethyl)-5-methyl-1-(triphenylmethyl)-1H-imidazole (936 mg) in dry THF (15 ml) was added and the mixture was allowed to reach ca. 20° over 2.5 h. It was stirred for a further 18 h, poured into 8% sodium bicarbonate solution (100 ml) and extracted with dichloromethane (3×50 ml). The combined, dried organic extracts were evaporated to give a semi-solid which was treated with a mixture of acetic acid (10 ml), water (10 ml) and THF (10 ml) and heated at reflux for 1.5 h. The solution was poured into saturated potassium carbonate solution (100 mml) and extracted with dichloromethane (3×50 ml). The combined, dried organic extracts were evaporated to give a solid (ca. 1.8 g) which was purified by SPCC eluting with System A (200:10:1) to give the title compound (17 mg). The 1H-n.m.r. and t.l.c. of this material were consistent with those obtained from the product of Example 8.









Quantity
936 mg
Type
reactant
Reaction Step Six



Identifiers


|
REACTION_CXSMILES
|
C([Li])CCC.C(NC(C)C)(C)C.[CH3:13][N:14]1[C:26]2[CH2:25][CH2:24][CH2:23][C:22](=[O:27])[C:21]=2[C:20]2[C:15]1=[CH:16][CH:17]=[CH:18][CH:19]=2.Cl[CH2:29][C:30]1[N:31]=[CH:32][N:33](C(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[C:34]=1[CH3:35].C(=O)(O)[O-].[Na+].C(=O)([O-])[O-].[K+].[K+]>C1COCC1.O.C(O)(=O)C.CN(C)P(N(C)C)(N(C)C)=O>[CH3:13][N:14]1[C:26]2[CH2:25][CH2:24][CH:23]([CH2:29][C:30]3[N:31]=[CH:32][NH:33][C:34]=3[CH3:35])[C:22](=[O:27])[C:21]=2[C:20]2[C:15]1=[CH:16][CH:17]=[CH:18][CH:19]=2 |f:4.5,6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.07 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
Step Two
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0.44 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(P(=O)(N(C)C)N(C)C)C
|
Step Four
|
Name
|
|
|
Quantity
|
0.42 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Five
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
CN1C2=CC=CC=C2C=2C(CCCC12)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Six
|
Name
|
|
|
Quantity
|
936 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClCC=1N=CN(C1C)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Seven
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
It was stirred for a further 18 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to -70°
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added to a cold (-70°)
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to reach 0° over 1 h
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was cooled to -70°
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to reach ca. 20° over 2.5 h
|
|
Duration
|
2.5 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with dichloromethane (3×50 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried organic extracts were evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a semi-solid which
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 1.5 h
|
|
Duration
|
1.5 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with dichloromethane (3×50 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried organic extracts were evaporated
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1C2=CC=CC=C2C=2C(C(CCC12)CC=1N=CNC1C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 244.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

